N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The methoxy groups can be introduced through nucleophilic substitution reactions using appropriate methoxy-substituted reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like methoxy-substituted halides and acids are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Melatonin: A well-known indole derivative with sleep-regulating properties.
Serotonin: Another indole derivative that acts as a neurotransmitter.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its methoxy groups and amide linkage contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H24N2O3/c1-25-18-8-9-19-17(15-18)11-13-23(19)14-12-22-21(24)10-7-16-5-3-4-6-20(16)26-2/h3-6,8-9,11,13,15H,7,10,12,14H2,1-2H3,(H,22,24) |
InChI Key |
FKWBECZRNWCMBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCC3=CC=CC=C3OC |
Origin of Product |
United States |
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